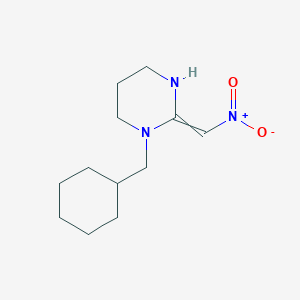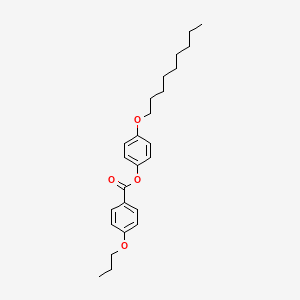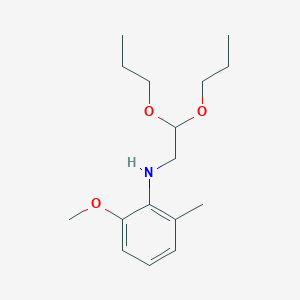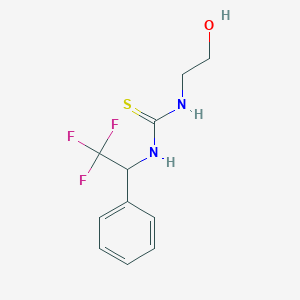![molecular formula C18H11Cl3 B14587164 2,4-Dichloro-1-[4-(4-chlorophenyl)phenyl]benzene CAS No. 61576-90-7](/img/structure/B14587164.png)
2,4-Dichloro-1-[4-(4-chlorophenyl)phenyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-1-[4-(4-chlorophenyl)phenyl]benzene is an organochlorine compound known for its structural complexity and significant applications in various fields. This compound is a derivative of benzene and is characterized by the presence of multiple chlorine atoms attached to the benzene ring, making it a highly chlorinated aromatic compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-[4-(4-chlorophenyl)phenyl]benzene typically involves the chlorination of biphenyl compounds. One common method is the electrophilic aromatic substitution reaction, where biphenyl is treated with chlorine gas in the presence of a Lewis acid catalyst such as ferric chloride. The reaction conditions usually involve maintaining a controlled temperature to ensure selective chlorination at the desired positions on the benzene rings.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and achieve high yields. The chlorination process is carefully monitored to control the degree of chlorination and minimize the formation of unwanted by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dichloro-1-[4-(4-chlorophenyl)phenyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives or completely dechlorinated products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia are commonly used under elevated temperatures and pressures.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products Formed
Substitution: Formation of phenols, anilines, or other substituted aromatic compounds.
Oxidation: Formation of quinones or other oxidized aromatic compounds.
Reduction: Formation of less chlorinated biphenyls or completely dechlorinated biphenyls.
Wissenschaftliche Forschungsanwendungen
2,4-Dichloro-1-[4-(4-chlorophenyl)phenyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its effects on biological systems, particularly its interactions with enzymes and cellular components.
Medicine: Investigated for its potential therapeutic properties and as a model compound for studying the behavior of chlorinated aromatic compounds in biological systems.
Industry: Utilized in the production of specialty chemicals, including pesticides and other agrochemicals.
Wirkmechanismus
The mechanism of action of 2,4-Dichloro-1-[4-(4-chlorophenyl)phenyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on enzymes, inhibiting their activity or altering their function. It can also interact with cellular membranes, affecting membrane fluidity and permeability. The pathways involved in its action include oxidative stress pathways, where the compound induces the production of reactive oxygen species, leading to cellular damage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichlorodiphenyldichloroethane (DDD): Another chlorinated aromatic compound with similar structural features but different biological and chemical properties.
Dichlorodiphenyltrichloroethane (DDT): A well-known pesticide with a similar chlorinated biphenyl structure but different applications and toxicity profiles.
2,4-Dichloro-1-isopropoxybenzene: A related compound with an isopropoxy group instead of a phenyl group, leading to different chemical reactivity and applications.
Uniqueness
2,4-Dichloro-1-[4-(4-chlorophenyl)phenyl]benzene is unique due to its specific arrangement of chlorine atoms and phenyl groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various substitution, oxidation, and reduction reactions makes it a versatile compound in synthetic chemistry. Additionally, its interactions with biological systems provide valuable insights into the behavior of chlorinated aromatic compounds in living organisms.
Eigenschaften
CAS-Nummer |
61576-90-7 |
|---|---|
Molekularformel |
C18H11Cl3 |
Molekulargewicht |
333.6 g/mol |
IUPAC-Name |
2,4-dichloro-1-[4-(4-chlorophenyl)phenyl]benzene |
InChI |
InChI=1S/C18H11Cl3/c19-15-7-5-13(6-8-15)12-1-3-14(4-2-12)17-10-9-16(20)11-18(17)21/h1-11H |
InChI-Schlüssel |
YKLIDBDXCDARCC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Cl)C3=C(C=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,6-Bis[(benzylsulfanyl)methyl]-4-bromophenol](/img/structure/B14587089.png)
![Diethyl {2-[(hydroxymethyl)amino]ethyl}phosphonate](/img/structure/B14587092.png)


(propan-2-yl)-lambda~5~-phosphane](/img/structure/B14587116.png)
![3-(2,4,6-Trimethylphenyl)-8,8a-dihydro-3aH-indeno[1,2-d][1,2]oxazole](/img/structure/B14587122.png)
![1-Chloro-2-[dichloro(methyl)-lambda~4~-selanyl]-2-methylpropane](/img/structure/B14587123.png)

![6-[2-(Pyrrolidin-1-yl)ethoxy]pyrazine-2-carbothioamide](/img/structure/B14587126.png)

![N-[4-(2-Chloroacetamido)benzoyl]-L-aspartic acid](/img/structure/B14587148.png)

